Comprehensive Guide to 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone
Comprehensive Guide to 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone
This comprehensive technical guide details the chemical properties, synthesis, reactivity, and applications of 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone, designed for researchers in drug discovery and organic synthesis.
Executive Summary
4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone (CAS: 101975-15-9) is a fluorinated aromatic building block increasingly utilized in medicinal chemistry and agrochemical synthesis. Distinguished by the 1,1,2,2-tetrafluoroethoxy (
Chemical Identity & Structural Analysis[1][2]
The molecule consists of a phenyl ring substituted at the para positions with an acetyl group and a tetrafluoroethoxy group. The fluorinated ether tail is critical; unlike a trifluoromethoxy (
Physicochemical Profile
| Property | Data | Note |
| CAS Number | 101975-15-9 | |
| IUPAC Name | 1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethan-1-one | |
| Molecular Formula | ||
| Molecular Weight | 236.17 g/mol | |
| Physical State | Colorless to pale yellow liquid | Low-melting solid near |
| Boiling Point | ~230–235 °C (Predicted) | Extrapolated from analogs |
| Density | ~1.35 g/cm³ | High density due to fluorination |
| LogP (Predicted) | 2.8 – 3.2 | More lipophilic than methoxy analog |
| H-Bond Acceptors | 2 (Ketone O, Ether O) | Fluorine atoms are weak acceptors |
Structural Implications[1][2][4]
-
Electronic Effect: The
group exerts a strong inductive electron-withdrawing effect (-I) , deactivating the aromatic ring relative to a standard alkoxy group, but less so than a nitro group. -
Conformation: The ether linkage adopts a twisted conformation to minimize dipole repulsion between the oxygen lone pairs and the fluorine atoms (anomeric effect), impacting binding affinity in protein pockets.
Synthetic Pathways[3][5]
The synthesis of 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone typically avoids direct fluorination of the ether. Instead, it relies on the fluoroalkylation of the corresponding phenol.
Primary Route: Base-Catalyzed Addition of Tetrafluoroethylene (TFE)
The most atom-economical route involves the reaction of 4-hydroxyacetophenone with tetrafluoroethylene (TFE) gas. This reaction requires an autoclave and strict safety protocols due to the explosive nature of TFE.
Mechanism:
-
Deprotonation: A base (e.g., KOH or
) deprotonates the phenol to form the phenoxide anion. -
Nucleophilic Attack: The phenoxide attacks the fluorinated alkene (
). -
Protonation: The resulting carbanion abstracts a proton (from solvent or trace water) to form the terminal
group.
Figure 1: Industrial synthetic pathway via fluoroalkylation.[1] TFE handling requires specialized pressure vessels.
Alternative Route: Alkylation with Tosylates/Halides
For laboratories lacking high-pressure facilities, alkylation using 1-iodo-1,1,2,2-tetrafluoroethane or 1,1,2,2-tetrafluoroethyl tosylate is a viable, though less atom-efficient, alternative.
Chemical Reactivity & Functionalization
The compound exhibits dual reactivity: the ketone functionality allows for chain extension, while the aromatic ring allows for substitution, modulated by the fluorinated ether.
Carbonyl Transformations
The acetyl group is a versatile handle for building complex scaffolds.
-
Reduction:
or catalytic hydrogenation yields the secondary alcohol (1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanol). -
Condensation: Aldol condensation with aromatic aldehydes yields chalcones, useful for screening anti-inflammatory activity.
-
Reductive Amination: Reaction with amines and a reducing agent (
) generates benzylamine derivatives.
Electrophilic Aromatic Substitution (EAS)
The directing effects are competitive.
- Group: Ortho/Para directing (due to oxygen lone pairs) but deactivated by the fluorine inductive effect.
-
Acetyl Group: Meta directing and strongly deactivating.
-
Outcome: Substitution (e.g., nitration, bromination) predominantly occurs ortho to the ether group (position 3'), as the resonance donation from oxygen outweighs the deactivation from the acetyl group.
Stability of the Fluoroalkoxy Group
The 1,1,2,2-tetrafluoroethoxy group is chemically robust.
-
Acid Stability: Stable to dilute mineral acids (HCl,
). -
Base Stability: Resistant to hydrolysis under standard basic conditions. However, extremely strong bases (e.g.,
) may cause elimination of HF to form a trifluorovinyl ether. -
Metabolic Stability: The C-F bonds block the typical Cytochrome P450-mediated O-dealkylation that rapidly degrades methoxy/ethoxy groups.
Figure 2: Reactivity map highlighting the divergence of carbonyl and aromatic transformations.
Applications in Drug Discovery[1][7][8]
Bioisosterism & Pharmacokinetics
The transition from a methoxy (
-
Lipophilicity Modulation: The fluorinated tail increases LogP by approximately 0.8–1.2 units compared to methoxy, enhancing passive membrane permeability (blood-brain barrier penetration).
-
Metabolic Blocking: The
bond strength (~116 kcal/mol) prevents oxidative metabolism at the ether linkage, extending the drug's half-life ( ). -
Conformational Locking: The steric bulk of the tetrafluoroethyl group can lock the conformation of the drug molecule, potentially reducing the entropic penalty upon binding to a receptor.
Case Study Context
This scaffold is often investigated in the development of:
-
COX-2 Inhibitors: Where metabolic stability of the phenyl ether is required.
-
Agrochemicals: Specifically insecticides where high lipophilicity improves cuticular penetration.
Handling & Safety Protocols
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| STOT-SE | H335 | May cause respiratory irritation.[2] |
Specific Precautions:
-
Combustion: In case of fire, this compound decomposes to release Hydrogen Fluoride (HF) and Carbonyl Fluoride (
) . Firefighters must wear full acid-resistant gear and SCBA. -
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). While stable, avoiding moisture prevents any potential hydrolysis of trace impurities.
References
-
Pharmaffiliates . 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone Product Data. Retrieved from
-
Sigma-Aldrich . Safety Data Sheet: 4'-(Trifluoromethoxy)acetophenone (Analogous Hazard Data). Retrieved from
-
PubChem . Compound Summary: Acetophenone Derivatives. National Library of Medicine. Retrieved from
-
PrepChem . General Synthesis of Fluoroacetophenones. Retrieved from
-
ResearchGate . Reactivity of Fluoroalkyl Ethers in Medicinal Chemistry. Retrieved from
